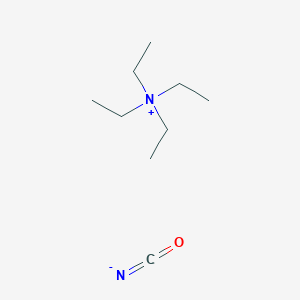
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is a chemical compound that has gained significant attention in the scientific community. This compound is widely used in various fields of research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is not well understood. However, it is believed that this compound interacts with metal ions and forms a complex, which results in a change in fluorescence intensity. The exact mechanism of action of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- needs further investigation.
Biochemical and Physiological Effects:
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is relatively safe to use in laboratory experiments. Further studies are required to determine the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has several advantages for laboratory experiments. It is a stable compound and can be easily synthesized. This compound is also highly selective for metal ions, which makes it an ideal fluorescent probe for detecting metal ions in complex biological samples. However, one of the main limitations of using Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is its limited solubility in aqueous solutions. This can limit its application in certain laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. One of the main areas of research is the development of new fluorescent probes for detecting metal ions in complex biological samples. Another area of research is the development of new drugs and pharmaceuticals based on Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. Further studies are also required to determine the exact mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- is a unique chemical compound that has gained significant attention in the scientific community. This compound has a wide range of applications in scientific research, including as a fluorescent probe for detecting metal ions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. While the exact mechanism of action and biochemical and physiological effects of this compound are not well understood, further research is required to unlock its full potential.
Synthesemethoden
The synthesis method of Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- involves a series of chemical reactions. The first step involves the reaction of benzoyl chloride with diethylamine to form N,N-diethylbenzamide. This intermediate compound is then reacted with 3-chloropropyl isopropyl sulfide to form the final product, Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio-. The synthesis method of this compound is well established and has been reported in various scientific journals.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has a wide range of applications in scientific research. This compound is commonly used as a fluorescent probe for detecting metal ions such as copper, zinc, and cadmium. It has also been used as a ligand for metal complexes and as a reagent for the synthesis of various organic compounds. Benzamide, N-(3-diethylaminopropyl)-p-isopropoxythio- has also been used in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
16531-40-1 |
|---|---|
Molekularformel |
C17H28N2OS |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N-[3-(diethylamino)propyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C17H28N2OS/c1-5-19(6-2)13-7-12-18-17(21)15-8-10-16(11-9-15)20-14(3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
IICKGNMWOVKOMA-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)CCCN=C(C1=CC=C(C=C1)OC(C)C)S |
SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C |
Kanonische SMILES |
CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OC(C)C |
Andere CAS-Nummern |
16531-40-1 |
Synonyme |
N-[3-(Diethylamino)propyl]-4-isopropoxythiobenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)





